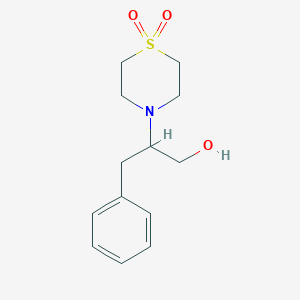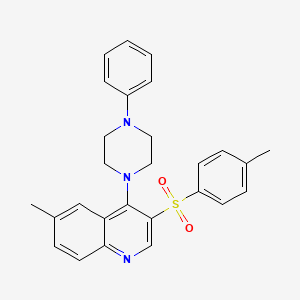
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol (DOTMP) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless liquid with a pungent odor and is insoluble in water. It is used in the synthesis of various drugs and has been studied for its potential applications in the medical field.
Scientific Research Applications
Chemical Mechanisms and Reactions
Research on lignin model compounds, such as dimeric non-phenolic β-O-4-type lignin model compounds, highlights the intricate chemical mechanisms involved in their reactions. Yokoyama (2015) delved into the acidolysis of these compounds, revealing distinct mechanisms based on the presence of the γ-hydroxymethyl group and highlighting the significance of hydride transfer mechanisms in benzyl-cation-type intermediates derived from these compounds (Yokoyama, 2015).
Antioxidant Activity and Chemical Properties
The study of antioxidants and their mechanisms is crucial in understanding the potential applications of various compounds. Munteanu and Apetrei (2021) presented a comprehensive review of tests used to determine antioxidant activity, covering both the detection mechanisms and the applicability of these methods. This research underscores the importance of these compounds in various fields, from food engineering to medicine (Munteanu & Apetrei, 2021).
Pharmacological Potential
Silva et al. (2014) explored the therapeutic potential of caffeic acid (CA) and its derivatives, emphasizing the broad spectrum of biological activities and potential therapeutic applications. This review highlighted the significance of the phenylpropanoid framework in drug discovery, particularly for diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Environmental and Toxicological Studies
Research on the environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as Liu and Mabury (2020), sheds light on the widespread use of these compounds in various products and their potential health implications. This review calls for future studies to focus on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-11-13(10-12-4-2-1-3-5-12)14-6-8-18(16,17)9-7-14/h1-5,13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWKZYPQNPZQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxidothiomorpholin-4-yl)-3-phenylpropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)


![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)
![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2512869.png)
![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)
![N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2512875.png)
![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/no-structure.png)
![(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-12-[(pyridin-4-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2512881.png)
![2-[3-(3-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2512883.png)